4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-14-5-9-17(10-6-14)25(23,24)20-16-8-11-18-15(13-16)7-12-19(22)21(18)4-2/h5-6,8-11,13,20H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHVKZHVIPKYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzenesulfonamide with 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and molecular features of the target compound with related sulfonamide derivatives:
Key Observations:
- Steric Effects: The 1-ethyl group on the tetrahydroquinolinone may hinder interactions with flat binding pockets compared to unsubstituted or methyl-substituted cores.
- Biological Activity: While the quinazolinone derivative in exhibits COX-2 inhibition, the tetrahydroquinolinone scaffold in the target compound may target different enzymes (e.g., kinases or proteases) due to conformational differences.
Biological Activity
4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound belonging to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this specific sulfonamide derivative, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a sulfonamide group attached to a quinoline derivative, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing pain and inflammation.
Modulation of Cellular Signaling : It may also interact with cellular receptors that regulate cell proliferation and apoptosis, contributing to its potential anticancer properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, making it effective against various pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound's potential as an anticancer agent has been highlighted in several studies. It may induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it can inhibit the proliferation of specific cancer cell lines by interfering with their metabolic processes.
Anti-inflammatory Effects
The anti-inflammatory activity is primarily linked to COX inhibition. Studies have demonstrated that derivatives similar to this compound can achieve significant COX-2 inhibition rates, which is critical in reducing inflammation-related symptoms.
Research Findings and Case Studies
A review of recent literature reveals several key findings regarding the biological activity of this compound:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
Absorption : The compound exhibits good solubility in organic solvents but requires further studies to determine its bioavailability in vivo.
Distribution : It is expected to distribute widely due to its lipophilic nature; however, specific distribution studies are necessary.
Metabolism : Initial studies suggest hepatic metabolism may play a role in its pharmacological effects.
Excretion : Urinary excretion patterns need to be established to understand its elimination half-life.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sequential steps:
Tetrahydroquinoline core formation : Cyclization via Povarov reaction using ethyl glyoxylate and aniline derivatives under acidic conditions .
Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-ethylbenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to facilitate coupling .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Key Variables : Temperature control during cyclization (60–80°C) and stoichiometric ratios (1:1.2 for sulfonylation) are critical. Lower yields (<50%) occur with incomplete removal of by-products like unreacted sulfonyl chlorides .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : H and C NMR confirm regioselectivity of sulfonamide bonding (e.g., absence of NH signals at δ 10–12 ppm suggests successful alkylation) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities <0.5% .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry (e.g., confirming the 1-ethyl substituent’s orientation) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves against dihydropteroate synthase (IC values via UV-Vis kinetics) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC comparisons to cisplatin .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine bioavailability limitations (LogP ~3.5 suggests moderate lipophilicity) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity across similar sulfonamide derivatives?
- Case Study : Conflicting IC values for dihydropteroate synthase inhibition (e.g., 2.5 μM vs. 8.7 μM in similar compounds) may arise from differences in sulfonamide group orientation. SHELXL refinement of protein-ligand co-crystals identifies hydrogen-bonding interactions (e.g., SO-NH with Thr64) that correlate with potency .
- Statistical Analysis : Pairwise alignment of crystal structures (PyMOL) quantifies RMSD values to prioritize substituents with optimal steric compatibility .
Q. What strategies improve structure-activity relationship (SAR) modeling for ethyl-substituted tetrahydroquinoline sulfonamides?
- Computational Approaches :
- Docking Studies (AutoDock Vina) : Compare binding poses of 4-ethyl vs. 4-methoxy analogs in enzyme active sites .
- QSAR Modeling : Use Hammett σ constants to predict electronic effects of substituents on sulfonamide reactivity .
- Experimental Validation : Synthesize analogs with para-substituted benzene rings (e.g., -F, -Cl) and correlate bioactivity with steric/electronic parameters .
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be addressed?
- Hypothesis : Poor pharmacokinetics (e.g., rapid hepatic metabolism) may reduce efficacy in vivo.
- Methodology :
- Metabolic Stability Assay : Incubate with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS) .
- Formulation Optimization : Nanoemulsions or PEGylation to enhance plasma half-life .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Critical Factors :
- Catalyst Selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric induction during tetrahydroquinoline cyclization .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization .
- Case Data : Pilot-scale batches (10 g) achieved 88% ee vs. 95% ee in lab-scale (1 g) due to heat transfer inefficiencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
